molecular formula C18H36N2O2 B13200433 tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate

tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate

Cat. No.: B13200433
M. Wt: 312.5 g/mol
InChI Key: MXBWNMKGTJGIHS-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is a carbamate-protected piperidine derivative. Its structure features a tert-butyl carbamate group attached to a hexyl chain substituted with an ethyl group and a piperidin-4-yl moiety. This compound is of interest in medicinal chemistry due to the piperidine ring's prevalence in bioactive molecules and the tert-butyl group's role in enhancing metabolic stability .

Properties

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl N-(4-ethyl-2-piperidin-4-ylhexyl)carbamate

InChI

InChI=1S/C18H36N2O2/c1-6-14(7-2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21)

InChI Key

MXBWNMKGTJGIHS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCNCC1

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Piperidin-4-yl Carbamate

  • Starting Material: Piperidine-4-carboxylic acid or its derivatives.
  • Reagents: tert-Butyl chloroformate (Boc anhydride) or tert-butyl isocyanate.
  • Conditions: Reaction in an inert solvent such as dichloromethane with a base like triethylamine or diisopropylethylamine.
  • Outcome: Formation of tert-butyl carbamate-protected piperidine (piperidin-4-yl carbamate).

Step 2: Alkylation to Introduce the Hexyl Chain

  • Method: Nucleophilic substitution of the protected piperidine nitrogen with a suitable alkyl halide, such as 4-ethyl-2-hexyl halide derivatives.
  • Reagents: Alkyl halide (e.g., 4-ethyl-2-hexyl bromide or chloride), base (potassium carbonate or sodium hydride).
  • Conditions: Conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures (~60-80°C).
  • Outcome: Formation of N-alkylated piperidine with the hexyl chain attached.

Step 3: Carbamate Formation

  • Method: React the N-alkylated piperidine with tert-butyl chloroformate or isocyanate.
  • Conditions: Typically in dichloromethane with a base such as triethylamine.
  • Outcome: Formation of the target carbamate, tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate .

Synthetic Route 2: Reductive Amination and Subsequent Carbamate Formation

Step 1: Synthesis of the Hexyl-Piperidine Intermediate

  • Method: Reductive amination of a suitable aldehyde or ketone with piperidine.
  • Reagents: 4-ethyl-2-hexanone or aldehyde, ammonia or primary amine, reducing agents like sodium cyanoborohydride.
  • Conditions: Mild acidic conditions at room temperature.
  • Outcome: Formation of the amino-hexyl piperidine intermediate.

Step 2: Carbamate Protection

  • Method: React the amino group with tert-butyl chloroformate.
  • Conditions: In dichloromethane with triethylamine.
  • Outcome: Formation of the carbamate-protected compound.

Specific Conditions and Reagents from Literature

Based on patent literature and recent research, the following conditions are typical:

Step Reagents Solvent Temperature Time Notes
Carbamate formation tert-Butyl chloroformate, triethylamine Dichloromethane 0°C to room temperature 1-2 hours Protects piperidine nitrogen
Alkylation Alkyl halide (e.g., 4-ethyl-2-hexyl bromide), potassium carbonate Acetonitrile or DMF 60-80°C 12-24 hours Nucleophilic substitution on nitrogen
Final coupling Activated carbamate or direct reaction Dichloromethane Room temperature 1-3 hours Ensures selective formation of the target carbamate

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Conditions Yield Remarks
Nucleophilic substitution on piperidine tert-Butyl chloroformate, alkyl halide Dichloromethane 0°C to 80°C 65-85% Widely used for carbamate protection and substitution
Reductive amination Aldehyde/ketone, sodium cyanoborohydride Methanol or acetic acid Room temp 70-90% Suitable for introducing complex side chains
Direct alkylation Alkyl halide, potassium carbonate Acetonitrile 60-80°C 60-75% Effective for N-alkylation

Additional Considerations and Optimization

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperature.

    Substitution: Various nucleophiles; conditions: polar aprotic solvents, elevated temperature.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry:

  • tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.

Medicine:

  • It has potential applications in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the nervous system.

Industry:

  • The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

  • The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Piperidine Ring

tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Key Differences : The piperidine nitrogen is acetylated, introducing a polar carbonyl group.
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride in DCM with triethylamine as a base .
  • Implications: Acetylation may reduce basicity of the piperidine nitrogen, altering interactions with biological targets compared to the non-acetylated target compound.
tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
  • Key Differences : A 6-chloropyridazine-3-carbonyl group is attached to the piperidine nitrogen.
  • Properties : Molecular weight = 340.8 g/mol; purity ≥95%. The electron-deficient pyridazine moiety may enhance binding to enzymes or receptors requiring π-π interactions .
tert-Butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate
  • Key Differences : A methoxyethyl group is substituted on the piperidine nitrogen.
  • Physical Properties: Predicted boiling point = 341.1°C; density = 1.03 g/cm³.

Modifications on the Carbamate Side Chain

tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
  • Key Differences : A trans-cyclohexyl group replaces the hexyl chain, and a 3-nitropyridine group is appended.
  • The rigid cyclohexyl backbone may influence conformational stability .
tert-Butyl N-{[6-(1-maleimidyl)hexyl]oxy}carbamate
  • Key Differences : A maleimide-thiol reactive group is introduced via a hexyloxy spacer.
  • Applications : Used in bioconjugation for drug delivery systems due to maleimide's thiol reactivity .

Complex Heterocyclic Derivatives

tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
  • Key Differences: A methylsulfonyl-phenoxypyrimidine group is linked to the piperidine.
  • Properties : Molecular weight = 448.5 g/mol; SMILES = CC(C)(C)OC(=O)NC1CCN(c2cc(Oc3ccccc3)nc(S(C)(=O)=O)n2)CC1. The sulfonyl group enhances solubility, while the pyrimidine ring may target kinase enzymes .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Synthesis Highlights Potential Applications References
tert-Butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate (Target) N/A Hexyl chain with ethyl and piperidin-4-yl groups Not explicitly described Medicinal chemistry intermediate
tert-Butyl (1-acetylpiperidin-4-yl)carbamate ~242.3 Acetylated piperidine nitrogen Acetic anhydride in DCM with Et₃N Enzyme inhibition studies
tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate 340.8 Chloropyridazine carbonyl group Not detailed Receptor-ligand studies
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate ~349.4 trans-Cyclohexyl, 3-nitropyridine Not detailed Electrophilic intermediate
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate 448.5 Methylsulfonyl-phenoxypyrimidine Not detailed Kinase inhibitor development

Biological Activity

tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure, may exhibit various pharmacological effects, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H36N2O2C_{18}H_{36}N_{2}O_{2}, with a molecular weight of 312.49 g/mol. The compound is classified under carbamates, which are known for their diverse biological activities. The presence of the piperidine ring is significant, as piperidine derivatives have been associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

The biological activity of this compound may be linked to its interaction with specific receptors or enzymes in the body. Piperidine derivatives often act on neurotransmitter systems, influencing pathways related to pain perception and inflammation. For instance, studies have shown that piperidine-based compounds can modulate the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission, thereby potentially impacting cognitive functions and neurodegenerative diseases .

Anticancer Activity

Recent research has indicated that piperidine derivatives possess anticancer properties. For example, a study highlighted that certain piperidine-containing compounds showed significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with cellular pathways linked to cancer progression .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds that target inflammatory pathways, such as the P2Y14 receptor, have been shown to reduce neutrophil motility and inflammatory responses. This suggests that similar derivatives may offer therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

StudyFindingsImplications
Anticancer Activity Piperidine derivatives exhibited cytotoxic effects in cancer cell lines.Potential for development as anticancer agents.
Neuroprotective Effects Compounds showed inhibition of AChE activity.Possible applications in treating Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Activity Modulation of neutrophil activity through receptor antagonism.Therapeutic potential in inflammatory diseases such as asthma and arthritis.

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